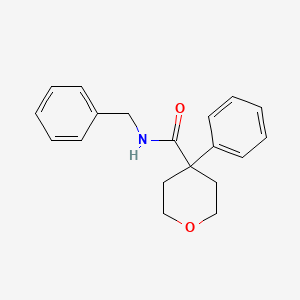
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (BPTP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug molecule. BPTP belongs to the class of tetrahydro-2H-pyran-4-carboxamide derivatives, which have been studied extensively for their biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disorders, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to improve cognitive function by increasing the expression of BDNF and reducing oxidative stress. In inflammation, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is its potential as a drug molecule for the treatment of various diseases. N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One direction is to further investigate the mechanism of action of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide and its interaction with various enzymes and signaling pathways. Another direction is to develop more efficient synthesis methods for N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide and its derivatives. Additionally, future research could focus on the development of novel drug delivery systems for N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide to improve its solubility and bioavailability in vivo. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide as a potential drug molecule for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the condensation of benzylamine and 4-phenylbutyric acid followed by cyclization using trifluoroacetic anhydride. The reaction yields N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide as a white crystalline solid with a melting point of 160-162°C. The purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In inflammation research, N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-benzyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(20-15-16-7-3-1-4-8-16)19(11-13-22-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXIGBXWUITEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

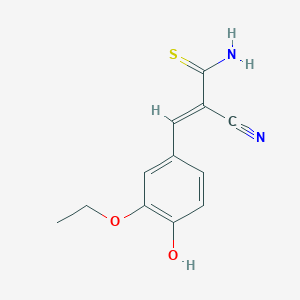
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)
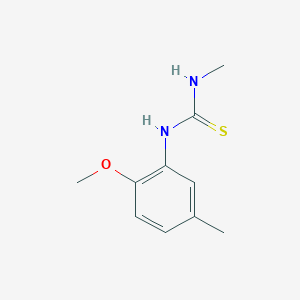
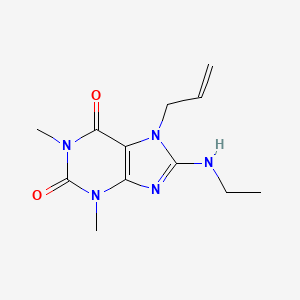
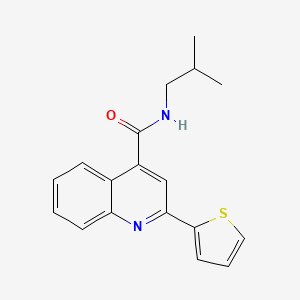
![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)
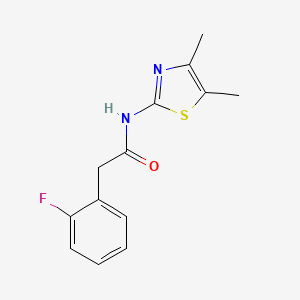
![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)